molecular formula C6H6N4O2S B6200239 imidazo[1,2-a]pyrimidine-3-sulfonamide CAS No. 2703774-57-4

imidazo[1,2-a]pyrimidine-3-sulfonamide

Cat. No.: B6200239
CAS No.: 2703774-57-4
M. Wt: 198.21 g/mol
InChI Key: JUASJCDLAGUPEG-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-3-sulfonamide is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazo[1,2-a]pyrimidine-3-sulfonamide can be synthesized through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization and sulfonamide formation. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a one-pot, multicomponent protocol to streamline the synthesis and improve yield. This method can include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Imidazo[1,2-a]pyrimidine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrimidine-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity. This functional group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development .

Properties

CAS No.

2703774-57-4

Molecular Formula

C6H6N4O2S

Molecular Weight

198.21 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidine-3-sulfonamide

InChI

InChI=1S/C6H6N4O2S/c7-13(11,12)5-4-9-6-8-2-1-3-10(5)6/h1-4H,(H2,7,11,12)

InChI Key

JUASJCDLAGUPEG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2N=C1)S(=O)(=O)N

Purity

95

Origin of Product

United States

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